molecular formula C13H19N3O2 B600004 Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate CAS No. 16154-70-4

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate

Cat. No.: B600004
CAS No.: 16154-70-4
M. Wt: 249.314
InChI Key: YMOGSBUAJSYWPC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-aminophenyl)piperazine-1-carboxylate typically involves the reaction of 4-aminophenylpiperazine with ethyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

4-aminophenylpiperazine+ethyl chloroformateethyl 4-(4-aminophenyl)piperazine-1-carboxylate+HCl\text{4-aminophenylpiperazine} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-aminophenylpiperazine+ethyl chloroformate→ethyl 4-(4-aminophenyl)piperazine-1-carboxylate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used to replace the ethyl ester group.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the ethyl ester.

Scientific Research Applications

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It serves as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of ethyl 4-(4-aminophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Aminophenyl)piperazine: A similar compound with a different functional group.

    Ethyl 1-piperazinecarboxylate: Another piperazine derivative with a different substitution pattern.

Uniqueness

Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceutical and industrial compounds.

Properties

IUPAC Name

ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOGSBUAJSYWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653889
Record name Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16154-70-4
Record name 1-Piperazinecarboxylic acid, 4-(4-aminophenyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16154-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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